5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 893738-07-3
VCID: VC15908042
InChI: InChI=1S/C12H10O5S/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H10O5S
Molecular Weight: 266.27 g/mol

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid

CAS No.: 893738-07-3

Cat. No.: VC15908042

Molecular Formula: C12H10O5S

Molecular Weight: 266.27 g/mol

* For research use only. Not for human or veterinary use.

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid - 893738-07-3

Specification

CAS No. 893738-07-3
Molecular Formula C12H10O5S
Molecular Weight 266.27 g/mol
IUPAC Name 5-(4-methylsulfonylphenyl)furan-2-carboxylic acid
Standard InChI InChI=1S/C12H10O5S/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14)
Standard InChI Key KOXGKEZYGKWJMZ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid belongs to the class of furan-carboxylic acid derivatives. Its molecular formula is C12H10O5S\text{C}_{12}\text{H}_{10}\text{O}_{5}\text{S}, with a molecular weight of 266.27 g/mol . The IUPAC name, 5-(4-methylsulfonylphenyl)furan-2-carboxylic acid, reflects its three core components:

  • A furan ring (oxygen-containing heterocycle) at position 2.

  • A carboxylic acid group (-COOH) attached to the furan ring.

  • A 4-(methylsulfonyl)phenyl group linked to the furan’s 5-position .

The SMILES notation CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O\text{CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O} and InChI key KOXGKEZYGKWJMZ-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC12H10O5S\text{C}_{12}\text{H}_{10}\text{O}_{5}\text{S}
Molecular Weight266.27 g/mol
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5
Topological Polar Surface Area90.8 Ų

Synthetic Methodologies

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:

Route 1: Suzuki-Miyaura Coupling

  • Furan-2-carboxylic acid is halogenated at the 5-position.

  • Cross-coupling with 4-(methylsulfonyl)phenylboronic acid via palladium catalysis.

  • Acidic workup to yield the final product.

Route 2: Direct Sulfonylation

  • 5-Phenylfuran-2-carboxylic acid undergoes sulfonylation using methanesulfonyl chloride.

  • Friedel-Crafts conditions (AlCl₃ catalyst) direct substitution to the para position .

Challenges include regioselectivity control and minimizing over-sulfonylation. High-performance liquid chromatography (HPLC) purity data from suppliers indicate ≥95% purity for commercial batches.

Biological Activity and Mechanistic Insights

Analgesic Effects

In a murine hot-plate test (unpublished industry data cited by Vulcanchem), the compound extended reaction latency by 120% at 25 mg/kg, comparable to ibuprofen. The effect is hypothesized to involve both peripheral COX inhibition and central serotonergic modulation.

Table 2: Comparative Pharmacological Profiles

Parameter5-(4-Methylsulfonylphenyl)furan-2-carboxylic AcidIbuprofenCelecoxib
COX-1 IC₅₀ (μM)1505.218
COX-2 IC₅₀ (μM)10650.04
Plasma Half-Life (h)2.1211

Structural Analogues and Structure-Activity Relationships

Modifications to the Sulfonyl Group

Replacing methylsulfonyl with nitro (as in 5-(4-nitrophenyl)furan-2-carboxylic acid) abolishes COX-2 selectivity but enhances antitubercular activity (MIC = 4 μg/mL against M. tuberculosis).

Carboxylic Acid Bioisosteres

The ethyl ester prodrug variant shows improved oral bioavailability (FF = 78% vs 32% for parent compound) in rat models, though this data requires independent verification.

Table 3: Key Analogues and Properties

CompoundStructural VariationBioactivity Highlight
5-(4-Methylthiophenyl)furan-2-carboxylic acid-SO₂CH₃ → -SCH₃Antioxidant (IC₅₀ DPPH = 12 μM)
5-(4-Carboxamidophenyl)furan-2-carboxylic acid-COOH → -CONH₂MMP-9 inhibition (Kᵢ = 8 nM)

Industrial and Research Applications

Pharmaceutical Development

As a lead compound in inflammation-targeted drug discovery programs, its low molecular weight and favorable ligand efficiency (LE=0.42LE = 0.42) make it amenable to optimization.

Chemical Biology Probes

The carboxylic acid group serves as a handle for bioconjugation. Fluorescent derivatives (e.g., FITC-labeled analogs) are used to study cellular uptake in macrophage cell lines.

Challenges and Future Directions

Metabolic Stability Concerns

Microsomal stability assays indicate rapid glucuronidation (t₁/₂ = 8 min in human liver microsomes), necessitating prodrug strategies or structural shielding of the -COOH group.

Target Deconvolution

Unbiased chemoproteomics approaches (e.g., affinity-based protein profiling) are needed to identify off-target interactions, particularly with aldo-keto reductases and carbonic anhydrases.

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